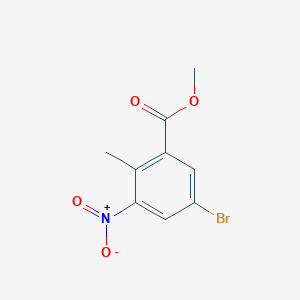









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:13]([O-])=O)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[Cl-].[NH4+].O>CO.[Fe]>[NH2:13][C:4]1[C:5]([CH3:12])=[C:6]([CH:11]=[C:2]([Br:1])[CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|


|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Kieselgel
|
|
Type
|
WASH
|
|
Details
|
The filter pad was washed with MeOH (150 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in-vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in saturated NaHCO3 (aq) (50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with saturated NaHCO3 (aq) (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (50 g silica Isolute cartridge, 5-20% EtOAc:Heptanes)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C(=O)OC)C=C(C1)Br)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |